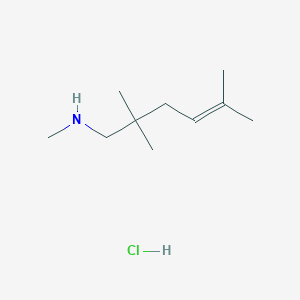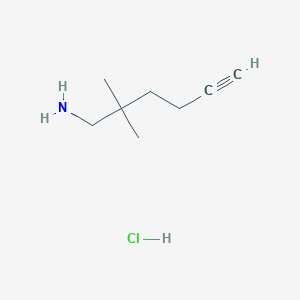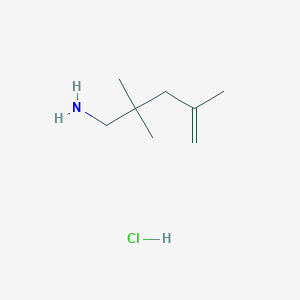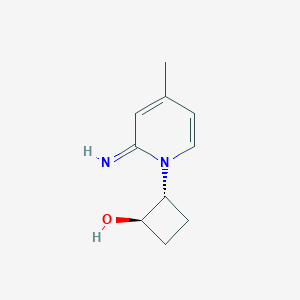
trans-2-(2-Imino-4-methyl-1,2-dihydropyridin-1-yl)cyclobutan-1-ol
Descripción general
Descripción
Trans-2-(2-Imino-4-methyl-1,2-dihydropyridin-1-yl)cyclobutan-1-ol, commonly known as trans-2-iminocyclobutanone (TIC), is a cyclic organic compound that has been studied extensively in recent years. TIC has been found to possess a variety of interesting properties, such as its ability to act as a catalyst in organic synthesis, its potential to be used as an antioxidant, and its potential to be used as a drug delivery vehicle. In
Aplicaciones Científicas De Investigación
Pharmaceutical Drug Development
The dihydropyridine (DHP) scaffold is a cornerstone in pharmaceutical research, particularly in the development of cardiovascular drugs . The compound , with its DHP core, could be pivotal in synthesizing new therapeutic agents. Its structural complexity and potential for modification make it a valuable candidate for drug discovery, especially for targeting cardiovascular diseases where calcium channel blockers are crucial.
Modulation of Methyl Modifying Enzymes
Compounds with a DHP moiety have been identified as modulators of methyl modifying enzymes, which play a significant role in gene expression regulation . This compound could be used to develop new agents that influence histone methylases and demethylases, offering pathways for treating cancers and other diseases where epigenetic regulation is disrupted.
Synthesis of Natural Products
The versatility of DHP derivatives in the synthesis of natural products, including alkaloids, is well-documented . This compound could serve as a precursor or intermediate in the synthetic pathways of complex natural molecules, potentially leading to the discovery of new drugs with natural product origins.
Asymmetric Synthesis and Chiral Resolution
The asymmetric synthesis and chiral resolution of DHP derivatives are critical for producing enantiopure compounds, which are important in creating drugs with specific desired activities . This compound could be used in research focused on developing novel methodologies for asymmetric synthesis, contributing to the field of chiral chemistry.
Biochemical Research
In biochemical research, the DHP core is significant due to its resemblance to NADH, a coenzyme involved in redox reactions . This similarity could make the compound a subject of interest in studies related to enzymatic reactions and metabolic pathways, providing insights into cellular processes.
Materials Science
While not directly related to materials science, the compound’s potential applications in pharmaceuticals and biochemistry suggest that it could also be investigated for its interactions with biomaterials . Research could explore how this compound interacts with various substrates or its incorporation into drug delivery systems, contributing to the development of advanced biomedical materials.
Propiedades
IUPAC Name |
(1R,2R)-2-(2-imino-4-methylpyridin-1-yl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7-4-5-12(10(11)6-7)8-2-3-9(8)13/h4-6,8-9,11,13H,2-3H2,1H3/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSIQPDJSMUNJY-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=N)N(C=C1)C2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=N)N(C=C1)[C@@H]2CC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-(2-Imino-4-methyl-1,2-dihydropyridin-1-yl)cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1485323.png)
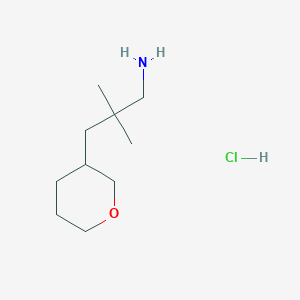
![3-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid](/img/structure/B1485326.png)
![methyl({1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}methyl)amine dihydrochloride](/img/structure/B1485328.png)
![{[1-(difluoromethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride](/img/structure/B1485329.png)
![{[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine dihydrochloride](/img/structure/B1485331.png)
![4-{1-[(oxan-3-yl)methyl]-1H-pyrazol-4-yl}piperidine](/img/structure/B1485332.png)
![3-[1-(pent-4-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1485336.png)
amine hydrochloride](/img/structure/B1485337.png)


